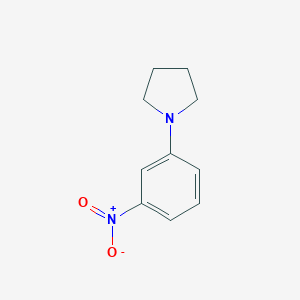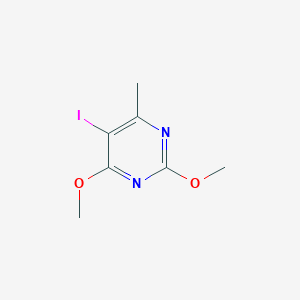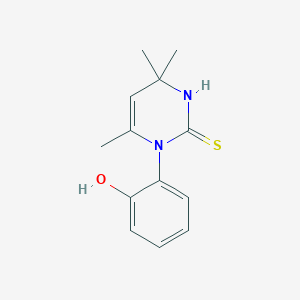
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thiamine pyrophosphate (TPP) analog and has been found to have several physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is not fully understood. However, it is known to act as a cofactor for several enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. This compound is also known to play a crucial role in the metabolism of glucose, amino acids, and lipids.
Biochemische Und Physiologische Effekte
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has several biochemical and physiological effects. This compound is known to play a crucial role in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the production of ATP, which is the primary source of energy for the body. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- in lab experiments has several advantages. This compound is highly reactive and can be used to study the mechanisms of several enzymes. It is also a valuable tool for studying the metabolism of carbohydrates, lipids, and amino acids. However, the use of this compound in lab experiments also has some limitations. It can be hazardous if not handled properly, and its reactivity can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-. One direction is the development of new synthesis methods that are safer and more efficient. Another direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Conclusion
In conclusion, 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a valuable compound that has several potential applications in scientific research. This compound has several physiological and biochemical effects, making it a valuable tool in various research areas. The development of new synthesis methods and further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroacetaldehyde. Another method involves the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroethanol. The synthesis of this compound requires careful handling as it is highly reactive and can be hazardous if not handled properly.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to have several physiological and biochemical effects, making it a valuable tool in various research areas. Some of the research areas where this compound has been used include enzymology, biochemistry, and pharmacology.
Eigenschaften
CAS-Nummer |
63704-48-3 |
|---|---|
Produktname |
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- |
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17) |
InChI-Schlüssel |
HNRLDJLVPWJKFE-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
Andere CAS-Nummern |
63704-48-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
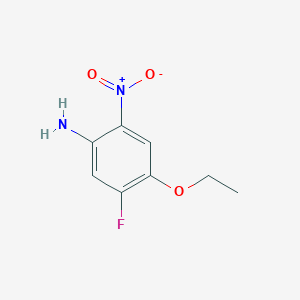
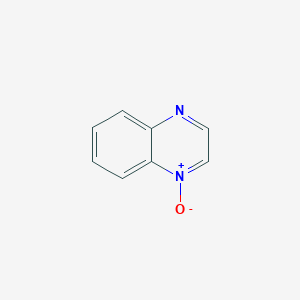
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
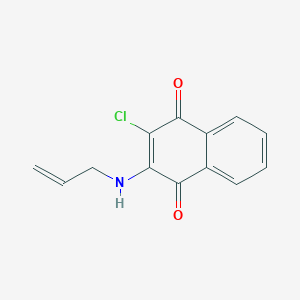
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

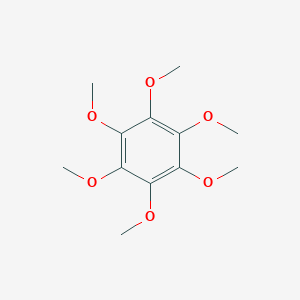
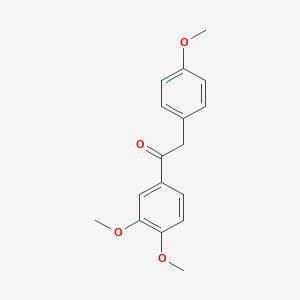
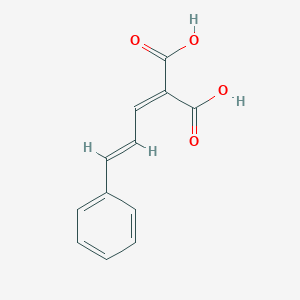
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
